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molecular formula C8H3BrF4O B1532606 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 871353-32-1

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1532606
M. Wt: 271.01 g/mol
InChI Key: WZYRDTLSYWHILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314126B2

Procedure details

To a solution of 1-bromo-2-fluorobenzene (5.0 g, 28.6 mmol) in dry tetrahydrofuran (50 ml) under nitrogen, at −78° C. was added lithium diisopropylamide (2.0 M in hexane, 15.7 ml, 31.4 mmol). The mixture was stirred for 5 minutes after which ethyl trifluoroacetate (3.76 ml, 31.4 mmol) was added and the stirring was continued at −78° C. for an additional hour. The reaction mixture was brought to ambient temperature and water (50 ml) was added. The phases were separated and the aqueous phase extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4) and evaporated to dryness to give an oil. The residue was purified by flash column chromatography (isooctane) to give the title compound (2.38 g). MS m/z (relative intensity, 70 eV) 272 (M+, 11), 270 (M+, 11), 203 (97), 201 (bp, 173 (46).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([N-]C(C)C)(C)C.[Li+].[F:17][C:18]([F:25])([F:24])[C:19](OCC)=[O:20].O>O1CCCC1>[Br:1][C:2]1[C:3]([F:8])=[C:4]([C:19](=[O:20])[C:18]([F:25])([F:24])[F:17])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
Quantity
15.7 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.76 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the stirring was continued at −78° C. for an additional hour
CUSTOM
Type
CUSTOM
Details
was brought to ambient temperature
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethylacetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (isooctane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(C(F)(F)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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